N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a combination of sulfur, furan, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps:
Formation of the 1,1-dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the 5-methylfuran-2-ylmethylamine: This involves the alkylation of 5-methylfuran with an appropriate alkyl halide, followed by amination.
Coupling of the two intermediates: The 1,1-dioxidotetrahydrothiophene and 5-methylfuran-2-ylmethylamine are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the benzamide moiety: The final step involves the reaction of the coupled intermediate with 4-(2-methylpropoxy)benzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur moiety in the 1,1-dioxidotetrahydrothiophene can undergo further oxidation.
Reduction: The compound can be reduced under specific conditions to modify the sulfur oxidation state.
Substitution: The benzamide and furan moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Biological Probes: Can be used in the design of probes for studying biological processes.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfur and furan moieties could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- N-(5-methylfuran-2-ylmethyl)-4-(2-methylpropoxy)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide is unique due to the combination of its sulfur, furan, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H27NO5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H27NO5S/c1-15(2)13-26-19-8-5-17(6-9-19)21(23)22(12-20-7-4-16(3)27-20)18-10-11-28(24,25)14-18/h4-9,15,18H,10-14H2,1-3H3 |
InChI Key |
MHNSJCRRNCZMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.